molecular formula C11H14N2O4 B14884079 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid

Cat. No.: B14884079
M. Wt: 238.24 g/mol
InChI Key: AGWYUYXTPXFLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is a heterocyclic compound that features both a pyrrole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid typically involves the condensation of pyrrole derivatives with morpholine carboxylic acid. One common method involves the use of carboxylic acids and amines, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole or morpholine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole or morpholine derivatives.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrrole-2-carbonyl)morpholine-2-carboxylic acid is unique due to the presence of both pyrrole and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)morpholine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O4/c1-12-4-2-3-8(12)10(14)13-5-6-17-9(7-13)11(15)16/h2-4,9H,5-7H2,1H3,(H,15,16)

InChI Key

AGWYUYXTPXFLPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(=O)N2CCOC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.